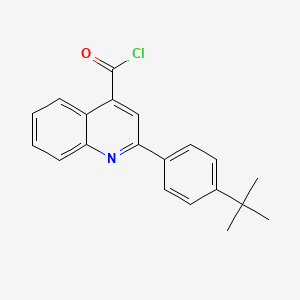

2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride

Description

2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-78-7) is a quinoline-based acyl chloride derivative characterized by a tert-butyl-substituted phenyl group at the 2-position of the quinoline scaffold and a reactive carbonyl chloride group at the 4-position. Its molecular formula is C₂₀H₁₇ClNO, with an InChIKey of VHHSQYXHZJEBOR-UHFFFAOYSA-N . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, owing to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., amide or ester formation) . It is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method common to analogous quinoline-4-carbonyl chlorides .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(21)23)15-6-4-5-7-17(15)22-18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPIFAQPNKCIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701185062 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-78-7 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701185062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with a tert-butylphenyl group and a carbonyl chloride functional group. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity. For instance, certain quinoline derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. Studies have demonstrated that certain compounds within this class can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. For example, related compounds have been shown to possess anti-tumor activity against leukemia cells . The structure-activity relationship (SAR) studies suggest that modifications on the quinoline ring can enhance anticancer efficacy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar quinoline compounds have been reported to inhibit enzymes such as monoamine oxidase (MAO), which may contribute to their neuroprotective effects .

- Interference with Cellular Processes : Some studies suggest that these compounds can disrupt cellular signaling pathways, leading to apoptosis in cancer cells .

Study on Antimycobacterial Activity

A notable study investigated the antimycobacterial activity of various substituted quinolines, revealing that certain derivatives exhibited higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid. Although specific data for this compound was not provided, the findings underscore the potential for similar compounds in developing new antimycobacterial agents .

Antitumor Efficacy

In another study focusing on cyclometallated compounds containing quinoline structures, significant antitumor properties were observed. The research highlighted the importance of structural modifications in enhancing biological activity against cancer cell lines .

Research Applications

The compound is being explored for various applications in scientific research:

- Drug Development : Its potential as a lead compound in drug design is being investigated, particularly for developing novel therapeutic agents targeting cancer and infectious diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing other biologically active compounds, showcasing its versatility in organic chemistry .

Scientific Research Applications

Organic Synthesis

2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride serves as a valuable intermediate in the synthesis of complex organic molecules. Its electrophilic carbonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in:

- Synthesis of Amides : By reacting with amines, it can yield amide derivatives that are important in pharmaceuticals.

- Formation of Esters : The carbonyl chloride can react with alcohols to form esters, which are key components in many chemical processes.

Biological Research

In biological contexts, this compound is investigated for its potential interactions with biomolecules:

- Enzyme Inhibition Studies : The compound's ability to form covalent bonds with nucleophilic sites on enzymes makes it a candidate for studying enzyme mechanisms. For example, it could be used to explore the inhibition of specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : By modifying proteins through covalent attachment, researchers can study the effects on protein function and stability.

Medicinal Chemistry

The unique structure of this compound opens avenues for medicinal applications:

- Anticancer Research : Compounds with quinoline structures have been noted for their anticancer properties. This compound could be explored for its potential to inhibit cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoline compounds may exhibit antimicrobial properties, warranting further investigation into this area.

-

Synthesis of Quinoline Derivatives

- A study demonstrated the use of this compound as an intermediate in synthesizing novel quinoline derivatives with enhanced biological activity.

-

Enzyme Mechanism Investigation

- Researchers utilized this compound to probe the active site of a specific enzyme, revealing insights into substrate specificity and catalytic mechanisms.

-

Anticancer Activity Assessment

- In vitro studies showed that certain derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (e.g., Br, Cl) balance moderate reactivity with stability, making them versatile intermediates .

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., tert-butyl) may improve stability but reduce solubility in polar solvents.

- Discontinued products (e.g., bromophenyl derivatives) suggest challenges in synthesis or storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride?

- Methodology : A common approach involves refluxing the precursor carboxylic acid (e.g., 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) at 80°C for 2 hours. Excess thionyl chloride is removed via argon purging to yield the acyl chloride .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis. Monitor reaction completion via TLC or FT-IR for carbonyl chloride peak (~1800 cm⁻¹).

Q. How is this compound characterized structurally in academic research?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data can confirm substituent positioning and bond angles .

- LC-MS : Liquid chromatography-mass spectrometry validates purity and molecular weight (e.g., ESI+ mode for [M+H]⁺ detection) .

- Data Interpretation : Cross-validate NMR (¹³C/¹H) with computational simulations (DFT) to resolve steric effects from the tert-butyl group.

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

- Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors (potential irritant).

- Store in sealed, dry containers under inert gas (argon) to prevent hydrolysis .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for spills, neutralize with dry sand or alcohol-resistant foam .

Q. How should this compound be stored to ensure stability?

- Conditions : Store in airtight containers at –20°C in a desiccator. Avoid exposure to moisture or light, which can degrade the acyl chloride to carboxylic acid .

- Monitoring : Periodically check purity via HPLC to detect hydrolysis products.

Advanced Research Questions

Q. What mechanistic insights explain the reaction of quinoline-4-carboxylic acid with thionyl chloride?

- Reaction Pathway : Thionyl chloride acts as a chlorinating agent, converting the carboxylic acid to an acyl chloride via a two-step mechanism: (1) formation of a reactive intermediate (mixed anhydride), (2) nucleophilic displacement by chloride.

- Side Reactions : Excess SOCl₂ may sulfonate aromatic rings; use stoichiometric control and monitor by ¹H NMR for by-products .

Q. How can purity be optimized when synthesizing this compound?

- Purification Strategies :

- Recrystallize the precursor carboxylic acid from ethanol/water before chlorination.

- Use column chromatography (silica gel, hexane/ethyl acetate) post-synthesis to remove unreacted starting materials.

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Troubleshooting :

- For disordered tert-butyl groups, apply SHELXL’s PART and SIMU instructions to model thermal motion.

- Validate hydrogen bonding networks using Mercury software to resolve clashes .

- Cross-Validation : Compare experimental X-ray data with DFT-optimized geometries to identify outliers.

Q. What strategies mitigate risks from hazardous by-products (e.g., SOCl₂ residues)?

- By-Product Management :

- Quench residual SOCl₂ with ice-cold sodium bicarbonate.

- Analyze reaction mixtures via GC-MS to detect trace sulfonic acid derivatives.

Q. What are the degradation pathways of this compound under ambient conditions?

- Hydrolysis Kinetics : The acyl chloride hydrolyzes in humid environments to regenerate the carboxylic acid. Monitor via FT-IR (loss of ~1800 cm⁻¹ peak).

- Stabilization : Add molecular sieves (3Å) to storage vials to absorb moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.